

Toxicological Profile of Ethyl Phthalyl Ethyl Glycolate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl phthalyl ethyl glycolate

Cat. No.: B167182

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl phthalyl ethyl glycolate (EPEG) is a phthalate ester utilized primarily as a plasticizer. This technical guide provides a comprehensive overview of the current toxicological knowledge regarding EPEG. The available data, primarily from a key chronic oral toxicity study, indicates that the kidney is a target organ for EPEG toxicity in rats at high doses. However, there is a significant lack of specific data for EPEG in critical areas such as toxicokinetics, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. This document synthesizes the available information on EPEG and supplements it with data from structurally related compounds, including other phthalates and its expected metabolites, to provide a broader toxicological context. All instances of data extrapolation are clearly noted. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development to support informed decision-making and to highlight areas requiring further investigation.

Chemical and Physical Properties

Ethyl phthalyl ethyl glycolate (CAS RN 84-72-0) is a diester of phthalic acid.^{[1][2]} Its chemical structure and key properties are summarized in the table below.

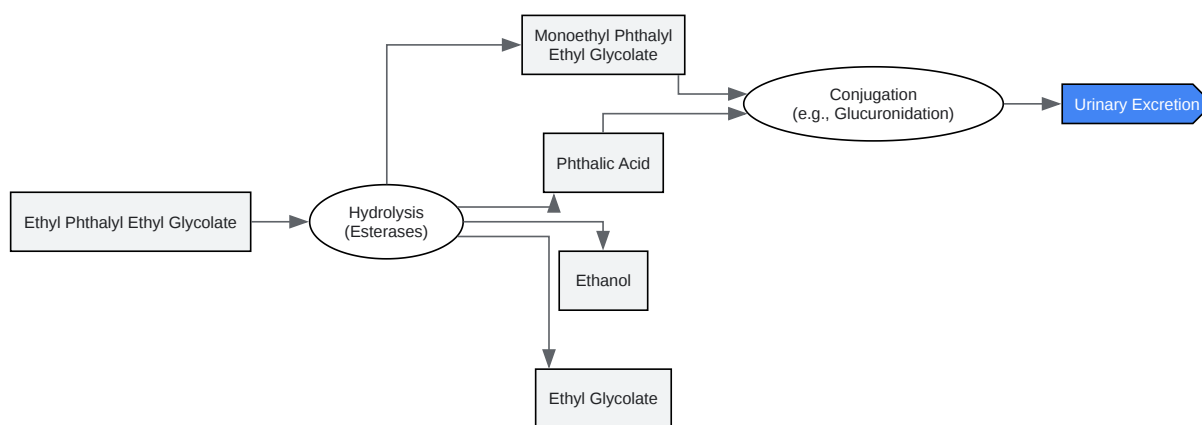
Property	Value	Reference
Chemical Name	Ethyl 2-(2-ethoxy-2-oxoethoxy)carbonylbenzoate	[1]
Synonyms	EPEG, Santicizer E-15, Carbethoxymethyl ethyl phthalate	[1]
Molecular Formula	C14H16O6	[2]
Molecular Weight	280.27 g/mol	[2]
Physical State	Liquid	[3]
Water Solubility	0.018% by weight	[3]
Log Kow (estimated)	2.19	[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

There is a lack of specific studies on the toxicokinetics of **Ethyl phthalyl ethyl glycolate**. However, based on the general behavior of other phthalate esters, the following can be inferred:

- Absorption: Phthalates are generally well-absorbed from the gastrointestinal tract following oral exposure.[4] Dermal absorption is also a potential route of exposure, although typically to a lesser extent than oral absorption.
- Distribution: Following absorption, phthalates are distributed throughout the body.
- Metabolism: The primary metabolic pathway for phthalate esters is hydrolysis by esterases in the gut and other tissues to their corresponding monoesters, alcohol, and phthalic acid.[4] For EPEG, this would result in the formation of mono**ethyl phthalyl ethyl glycolate**, phthalic acid, ethanol, and ethyl glycolate. These metabolites can be further conjugated, for example with glucuronic acid, to facilitate excretion.[5]
- Excretion: The metabolites of phthalates are primarily excreted in the urine.[5]

Metabolic Pathway of Ethyl Phthalyl Ethyl Glycolate

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Caption: Proposed metabolic pathway of **Ethyl Phthalyl Ethyl Glycolate**.

Non-Clinical Toxicology

Acute Toxicity

Limited data is available on the acute toxicity of **Ethyl phthalyl ethyl glycolate**.

Species	Route	Endpoint	Value	Reference
Mouse	Oral	LD50	5660 µL/kg	[No specific citation found in search results]
Mouse	Intraperitoneal	LD50	4380 mg/kg	[No specific citation found in search results]

Repeated-Dose Toxicity

The most comprehensive toxicological data for EPEG comes from a 2-year chronic oral toxicity study in rats and a 1-year study in dogs conducted by Hodge et al. (1953).[6]

Chronic Oral Toxicity of **Ethyl Phthalyl Ethyl Glycolate** in Rats (2-Year Study)

Dose Group (% in diet)	Approximate Daily Intake (mg/kg/day)	Key Findings
0 (Control)	0	No adverse effects observed.
0.05	25	No adverse effects observed.
0.5	250	No adverse effects observed. (NOAEL)
5	2500	Decreased growth and survival. Granular, swollen, pale yellow kidneys. Dilated renal pelvis. Deposits of crystalline calcium oxalate in renal tubules. (LOAEL)
Data summarized from the U.S. EPA IRIS assessment of the Hodge et al. (1953) study. [6]		

Chronic Oral Toxicity of **Ethyl Phthalyl Ethyl Glycolate** in Dogs (1-Year Study)

Dose Group (g/kg/day)	Key Findings
0 (Control)	No adverse effects observed.
0.01	No adverse effects observed.
0.05	No adverse effects observed.
0.25	No adverse effects observed.
Data summarized from the U.S. EPA IRIS assessment of the Hodge et al. (1953) study.[6]	

Based on the findings of the chronic rat study, the U.S. Environmental Protection Agency (EPA) has established a chronic oral Reference Dose (RfD) for EPEG of 3 mg/kg/day.[2]

Genotoxicity

There are no specific genotoxicity studies available for **Ethyl phthalyl ethyl glycolate**.[6] However, studies on other phthalates have shown mixed results in genotoxicity assays. Some phthalates and their metabolites have been shown to induce genotoxic effects, such as chromosomal aberrations and DNA damage, particularly after metabolic activation.[5]

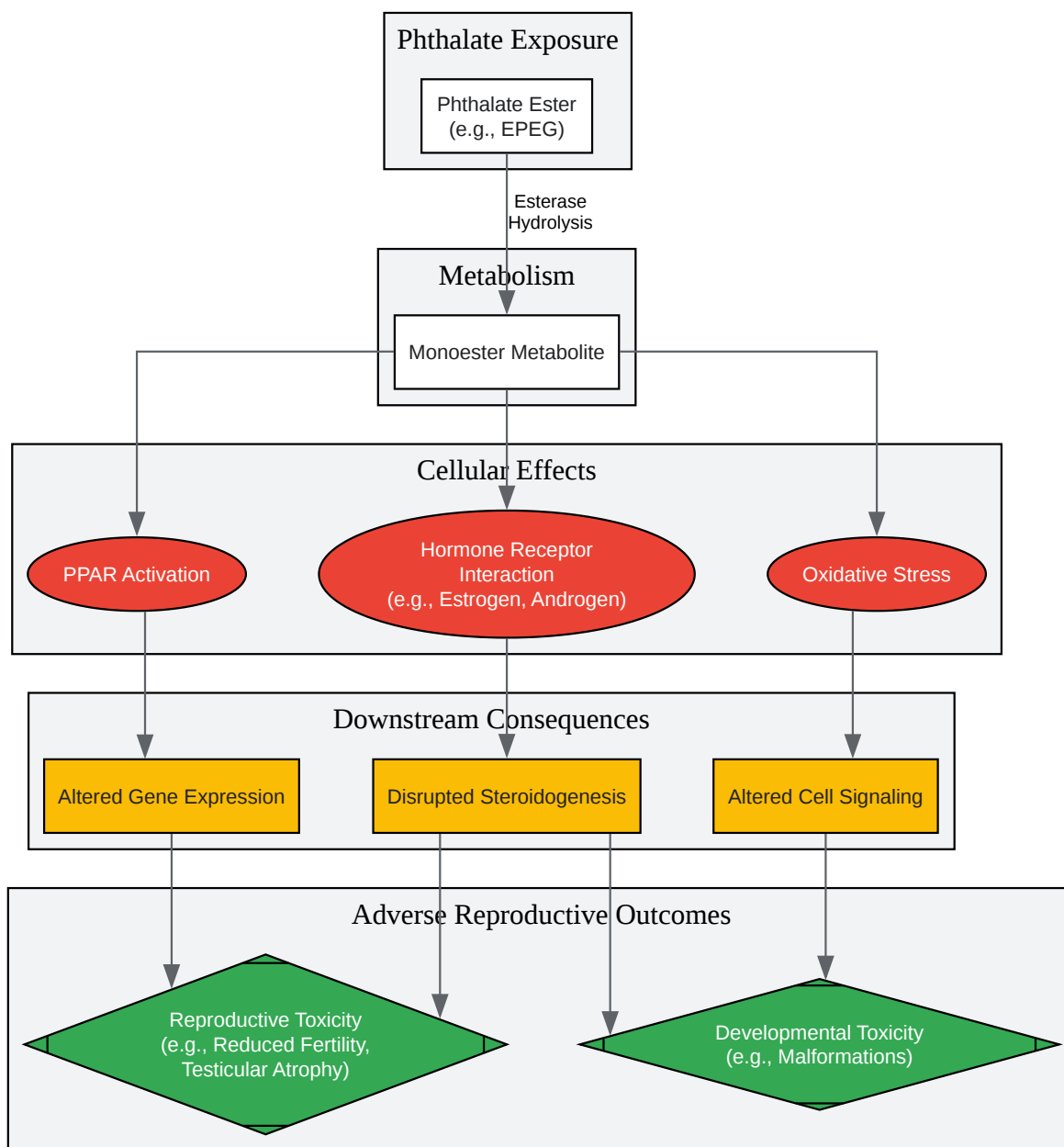
Carcinogenicity

There has been no complete evaluation of the carcinogenic potential of **Ethyl phthalyl ethyl glycolate** by the U.S. EPA's IRIS program.[6] Studies on other phthalates have provided varied results, with some showing evidence of carcinogenicity in rodents, particularly in the liver.[7]

Reproductive and Developmental Toxicity

There are no published data regarding the reproductive or developmental effects of **Ethyl phthalyl ethyl glycolate**.[6] However, reproductive and developmental toxicity is a known concern for several other phthalate esters.[8][9] These effects are often linked to the endocrine-disrupting properties of some phthalates.[10]

Generalized Signaling Pathway for Phthalate-Induced Reproductive Toxicity



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Caption: Generalized signaling pathway for phthalate-induced reproductive toxicity. Note: This is a representative pathway for some phthalates and has not been specifically demonstrated

for **Ethyl Phthalyl Ethyl Glycolate**.

Human Health Effects

There is a lack of data on the specific health effects of **Ethyl phthalyl ethyl glycolate** in humans. Human exposure to phthalates, in general, is widespread due to their use in a variety of consumer products.

Experimental Protocols

Chronic Oral Toxicity in Rats (Hodge et al., 1953)

The full text of the original study by Hodge et al. (1953) was not available for this review. The following protocol is a summary based on the information provided in the U.S. EPA IRIS database.^[6]

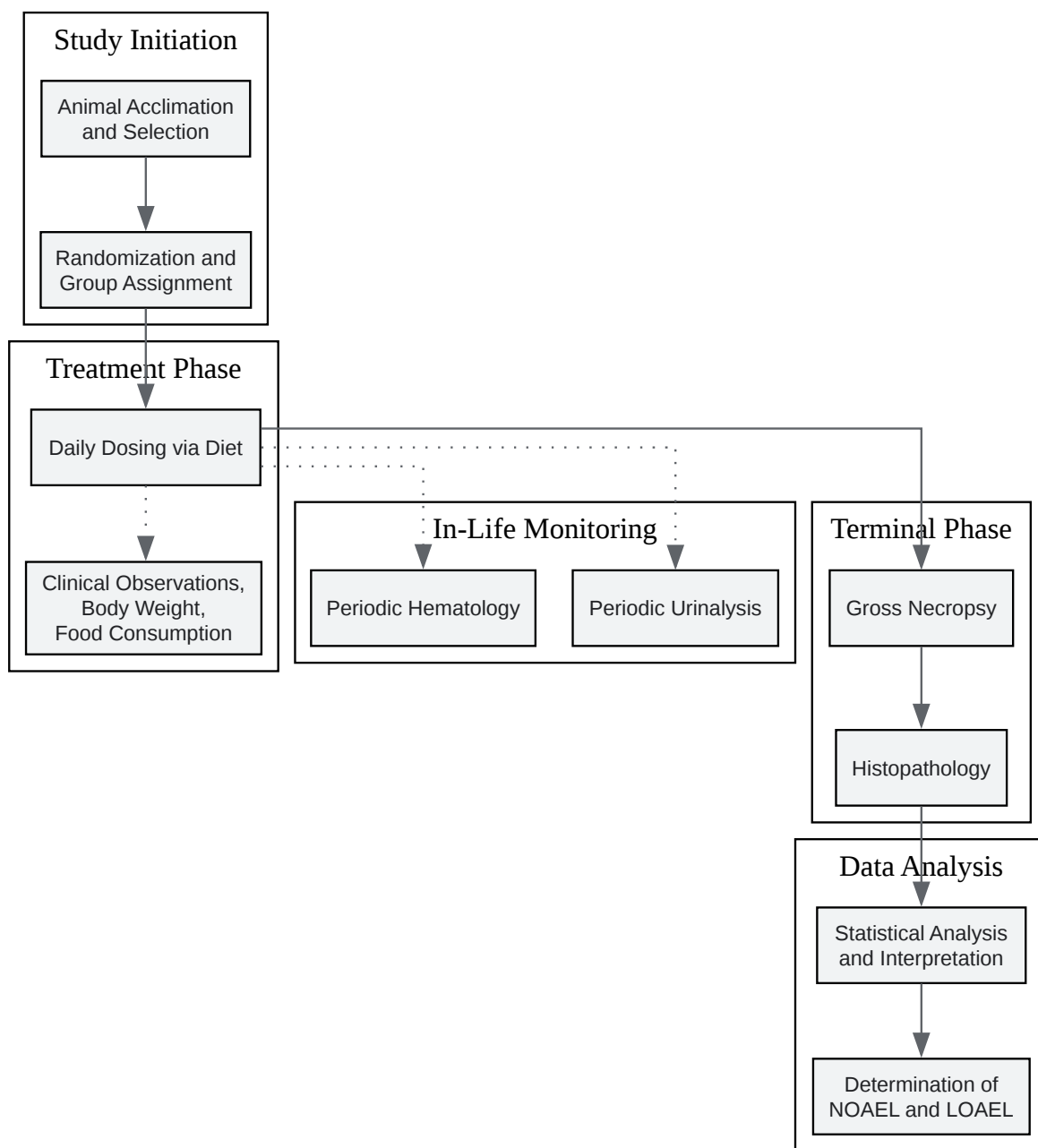
- Test System: Male and female rats (strain not specified), 25 per sex per group.
- Test Substance Administration: **Ethyl phthalyl ethyl glycolate** was administered in the diet at concentrations of 0, 0.05, 0.5, or 5%.
- Duration: 2 years.
- Observations:
 - Clinical Signs: Monitored for signs of toxicity.
 - Body Weight and Food Consumption: Measured throughout the study.
 - Hematology: Blood samples were taken for analysis at seven intervals over the 2-year period.
 - Clinical Chemistry (Urinalysis): Performed at the same time as hematology.
 - Gross Pathology: Examined at the end of the study.
 - Histopathology: Tissues were examined microscopically.

Chronic Oral Toxicity in Dogs (Hodge et al., 1953)

The full text of the original study by Hodge et al. (1953) was not available for this review. The following protocol is a summary based on the information provided in the U.S. EPA IRIS database.[6]

- Test System: Dogs (strain and sex not specified), paired groups.
- Test Substance Administration: **Ethyl phthalyl ethyl glycolate** was administered at doses of 0.01, 0.05, or 0.25 g/kg/day.
- Duration: 1 year.
- Observations: Endpoints monitored were not detailed in the available summary but were reported to show no effects of the test compound.

Experimental Workflow for a Typical Chronic Oral Toxicity Study



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Caption: Generalized workflow for a chronic oral toxicity study.

Conclusion and Data Gaps

The toxicological profile of **Ethyl phthalyl ethyl glycolate** is not well-characterized. The primary available data from a chronic oral toxicity study in rats identifies the kidney as a target organ at high doses. However, significant data gaps exist for toxicokinetics, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While information from other phthalates can provide some context, it is not a substitute for specific data on EPEG. Further research is needed to adequately assess the potential risks of human exposure to this compound. Key areas for future research include:

- Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of EPEG.
- In vitro and in vivo genotoxicity assays to evaluate the mutagenic and clastogenic potential.
- A long-term carcinogenicity bioassay in rodents.
- Reproductive and developmental toxicity studies to assess the potential for adverse effects on fertility and offspring.
- Mechanistic studies to elucidate the specific pathways of EPEG-induced toxicity.

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